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Compound of Interest

Compound Name: 2-lodo-4-methylphenol

Cat. No.: B175219

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical workflow for the
crystal structure determination of 2-lodo-4-methylphenol. While a definitive crystal structure
for 2-lodo-4-methylphenol is not publicly available in crystallographic databases as of the date
of this publication, this document outlines the necessary experimental protocols, from synthesis
to single-crystal X-ray diffraction analysis, that would be required for its elucidation. This guide
is intended to serve as a detailed procedural reference for researchers undertaking the
crystallographic analysis of this and similar small organic molecules.

Introduction

2-lodo-4-methylphenol, a substituted aromatic compound, holds potential as a building block
in synthetic organic chemistry and drug discovery. Its structural characterization is a
prerequisite for understanding its chemical reactivity, physical properties, and potential
biological activity. X-ray crystallography remains the gold standard for unambiguously
determining the three-dimensional atomic arrangement of a molecule in the solid state. This
guide details the synthetic route to obtain the compound and the subsequent steps for growing
suitable single crystals and analyzing them via X-ray diffraction.

Compound Profile: 2-lodo-4-methylphenol
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Property Value

CAS Number 16188-57-1

Molecular Formula C7H710

Molecular Weight 234.03 g/mol

IUPAC Name 2-iodo-4-methylphenol

Synonyms 2-lodo-p-cresol

Physical Form Off-White to Pale Yellow Solid

Melting Point 35°C

Storage Conditions 2-8°C under inert gas (Nitrogen or Argon)

Experimental Protocols
Synthesis of 2-lodo-4-methylphenol

A general procedure for the synthesis of 2-iodo-4-methylphenol can be adapted from
methods reported for similar compounds.[1][2] The following protocol describes a common
synthetic route from 2-amino-4-methylphenol.

Materials:

2-amino-4-methylphenol

o Concentrated Hydrochloric Acid (12 M)
e Sodium Nitrite (NaNOz2)

e Potassium lodide (KI)

e Sodium Bisulfite (NaHSOs)

o Diethyl Ether (Et20)

e Anhydrous Sodium Sulfate (NazSOa)
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e Deionized Water

e Hexane (for column chromatography)

 Silica Gel for column chromatography

Procedure:

e Diazotization: In a 50 mL round-bottom flask, add 2-amino-4-methylphenol (5.0 mmol, 615
mg), deionized water (10 mL), and concentrated hydrochloric acid (2 mL).

e Cool the mixture to 5°C in an ice bath with continuous stirring.

e Slowly add a solution of sodium nitrite (5.15 mmol, 355 mg) in water (2 mL) dropwise.
Maintain vigorous stirring.

» Continue stirring for 30 minutes after the addition is complete. The formation of a brown
solution indicates the formation of the diazonium salt.

 lodination: Prepare a solution of potassium iodide (5.35 mmol, 885 mg) in water (2 mL).

o Add the potassium iodide solution to the reaction mixture. A dark brown emulsion will form.

o Continue stirring for 45 minutes.

e Reaction Work-up: Slowly heat the mixture to 40°C, at which point gas evolution should be
observed.

¢ Reflux the mixture for 1 hour.

o Rapidly cool the reaction flask in an ice bath to 0°C.

o Extraction and Purification: Quench any excess iodine by adding a sodium bisulfite solution
until the dark color disappears.

o Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 10
mL).
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o Combine the organic layers and dry over anhydrous sodium sulfate.
« Filter the solution and concentrate it under reduced pressure to remove the solvent.

» Purify the crude product by column chromatography on silica gel using hexane as the eluent
to yield 2-iodo-4-methylphenol.

Crystallization
Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis.
Recommended Method: Slow Evaporation

o Dissolve the purified 2-iodo-4-methylphenol in a suitable solvent (e.g., ethanol, methanol,
or a mixture of solvents like hexane/ethyl acetate).

o Prepare a saturated or near-saturated solution at room temperature.

o Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of
the solvent.

» Store the container in a vibration-free environment at a constant temperature.

» Monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction Analysis

The following outlines a general procedure for data collection and structure refinement.
Instrumentation:

o Asingle-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Ka or
Cu Ka radiation) and a detector.

Procedure:

e Crystal Mounting: Select a well-formed, single crystal of appropriate dimensions and mount it
on a goniometer head.
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o Data Collection:

o Center the crystal in the X-ray beam.

o Perform an initial unit cell determination.

o Collect a full sphere of diffraction data at a controlled temperature (often 100 K to reduce
thermal motion).

o Data Reduction:

o Integrate the raw diffraction images to obtain reflection intensities.

o Apply corrections for Lorentz and polarization effects, absorption, and crystal decay if
necessary.

e Structure Solution and Refinement:

[¢]

Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the atomic positions.

[¢]

Refine the structural model against the experimental data using full-matrix least-squares
methods.

[¢]

Locate and refine hydrogen atoms.

[¢]

Analyze the final structure for geometric parameters and potential hydrogen bonding.

Visualizations
Experimental Workflow

The following diagram illustrates the workflow from synthesis to structural analysis.
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Experimental Workflow for Crystal Structure Analysis
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2-amino-4-methylphenol

i

Diazotization with NaNO2/HCI

:

lodination with Kl

i

Work-up and Extraction

i

Column Chromatography

Purified 2-lodo-4-methylphenol

Anab/sis

Single Crystal Growth

i

X-ray Diffraction Data Collection

:

Structure Solution and Refinement

Final Crystal Structure

Click to download full resolution via product page

Caption: Workflow from synthesis to crystal structure determination.
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Key Molecular Relationships

This diagram shows the key relationships and properties of 2-lodo-4-methylphenol.

Properties and Relationships of 2-lodo-4-methylphenol

2-lodo-4-methylphenol

Structure: lodinated Cresol

Potential Applicati

Synthetic Building Block Drug Discovery Intermediate

perties
|

MW: 234.03 g/mo

Formula: C7H710

Click to download full resolution via product page
Caption: Key properties and applications of 2-lodo-4-methylphenol.

Data Presentation

As no experimentally determined crystal structure for 2-lodo-4-methylphenol has been
reported, quantitative data tables for crystallographic parameters cannot be provided. Should a
structure be determined, the following tables would be populated with the relevant data.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)
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Parameter Value
Empirical formula C7H710
Formula weight 234.03

Temperature (K)

Wavelength (A)

Crystal system

Space group

Unit cell dimensions

a (A)

b (A)

c (A)

a(®)

B

y (®)

Volume (A3)

z

Density (calculated) (g/cm3)

Absorption coefficient (mm~1)

F(000)

Crystal size (mm3)

8 range for data collection (°)

Index ranges

Reflections collected

Independent reflections
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Completeness to 6 = x° (%)

Refinement method

Data / restraints / parameters

Goodness-of-fit on F2

Final R indices [I>2a(1)]

R indices (all data)

Largest diff. peak and hole (e.A-3)

Table 2: Selected Bond Lengths and Angles (Hypothetical)

Bond/Angle Length (A) / Angle (°)

C-l

C-O0

C-C (ring)

C-C-C (ring)

C-C-l

C-C-O

Conclusion

This technical guide has outlined the necessary steps for the synthesis and comprehensive
crystal structure analysis of 2-lodo-4-methylphenol. While a solved structure is not yet
available, the detailed protocols provided herein offer a clear pathway for researchers to obtain
and characterize this compound. The elucidation of its crystal structure will provide valuable
insights for its application in synthetic chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Crystal Structure Analysis of 2-lodo-4-methylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175219#crystal-structure-analysis-of-2-iodo-4-
methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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